molecular formula C11H17N3O6 B11844550 (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

Katalognummer: B11844550
Molekulargewicht: 287.27 g/mol
InChI-Schlüssel: ZHSHILPNZJXHGF-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and carbonyl groups, and a threonine moiety. Its molecular formula is C10H16N2O6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine typically involves the reaction of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with D-threonine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
  • Cefoperazone (a cephalosporin antibiotic with a similar piperazine structure)

Uniqueness

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is unique due to its combination of a piperazine ring and a threonine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H17N3O6

Molekulargewicht

287.27 g/mol

IUPAC-Name

(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1

InChI-Schlüssel

ZHSHILPNZJXHGF-NKWVEPMBSA-N

Isomerische SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)O

Kanonische SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.